molecular formula C17H17N5O2S B6259472 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 893727-06-5

2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No. B6259472
CAS RN: 893727-06-5
M. Wt: 355.4
InChI Key:
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Description

This compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. It contains a 1,2,4-triazole ring substituted with a 4-methoxyphenyl group, a phenyl group, and a sulfanylacetohydrazide group .


Synthesis Analysis

The synthesis of similar compounds involves the alkylation of a 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol compound to form a ketone, which is then reduced to the corresponding secondary alcohol . The alkylation is performed in alkaline conditions using 2-bromo-1-phenylethanone, and the reduction of the carbonyl group is carried out with sodium borohydride .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a phenyl group (a six-membered aromatic ring), a 4-methoxyphenyl group (a phenyl group with a methoxy group at the 4-position), and a sulfanylacetohydrazide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation and reduction reactions . Alkylation involves the replacement of a hydrogen atom by an alkyl group, while reduction involves the gain of electrons or hydrogen atoms.

Future Directions

The future directions for research on this compound could involve further exploration of its medicinal properties, given the known activities of similar 1,2,4-triazole derivatives . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide' involves the reaction of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with acetic hydrazide in the presence of a suitable solvent and reagents.", "Starting Materials": [ "4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol", "Acetic hydrazide", "Suitable solvent", "Reagents" ], "Reaction": [ "Dissolve 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol and acetic hydrazide in a suitable solvent such as ethanol or methanol.", "Add a suitable reagent such as triethylamine or pyridine to the reaction mixture.", "Heat the reaction mixture under reflux for several hours.", "Allow the reaction mixture to cool to room temperature.", "Filter the precipitated product and wash it with a suitable solvent such as diethyl ether or chloroform.", "Dry the product under vacuum to obtain the desired compound '2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide'." ] }

CAS RN

893727-06-5

Product Name

2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4

Purity

88

Origin of Product

United States

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